molecular formula C10H11N3OS B182770 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol CAS No. 143540-95-8

5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B182770
CAS No.: 143540-95-8
M. Wt: 221.28 g/mol
InChI Key: OLIFRVJDHJLJOJ-UHFFFAOYSA-N
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Description

“5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the empirical formula C11H13N3OS . It is a solid substance and its molecular weight is 235.31 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(C=CC=C1)=C1OCC2=NN=C(S)N2C . This indicates that the compound contains a tolyloxymethyl group attached to a triazole ring, which also has a thiol group.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 235.31 and its empirical formula is C11H13N3OS .

Scientific Research Applications

  • Anti-tumor Activity and DNA Methylation : Derivatives of 4H-1,2,4-triazole-3-thiol have been synthesized and studied for their anti-tumor activity and effects on the methylation level of tumor DNA, indicating potential in cancer research and therapy (Hovsepyan et al., 2018).

  • Biological and Corrosion Inhibition Activities : Triazole compounds, including derivatives similar to 5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol, have shown various biological activities and potential as corrosion inhibitors (Srivastava et al., 2016).

  • Luminescent and Nonlinear Optical Properties : Certain triazole derivatives exhibit luminescent properties and nonlinear optical properties, suggesting applications in materials science and photophysical studies (Nadeem et al., 2017).

  • Antimicrobial Activities : Some 1,2,4-triazole derivatives have been evaluated for their antimicrobial activities, indicating potential uses in the development of new antimicrobial agents (Bayrak et al., 2009).

  • Predicted Biological Activity in Drug Development : The predicted biological activities of certain 1,2,4-triazole derivatives suggest their potential in developing antitumor, antiviral, antibacterial, and antioxidant agents (Bigdan, 2021).

  • Corrosion Inhibitor for Copper : A derivative of 1,2,4-triazole-3-thiol has been explored as a novel corrosion inhibitor for copper, offering insights into applications in metal protection (Chauhan et al., 2019).

  • Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, related to the compound , have been synthesized and shown to possess significant analgesic and antioxidant properties (Karrouchi et al., 2016).

  • Synthesis and Physicochemical Properties : Research on the synthesis and properties of similar triazole derivatives contributes to the understanding of their potential applications in pharmaceutical science (Kravchenko et al., 2018).

Properties

IUPAC Name

5-[(2-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7-4-2-3-5-8(7)14-6-9-11-10(15)13-12-9/h2-5H,6H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIFRVJDHJLJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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